methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
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Overview
Description
The compound “methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate” is a complex organic molecule. It contains several functional groups including a benzothieno[3,2-d]pyrimidin-3(4H)-one, an acetyl group, an amino group, and a benzoate ester .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzothieno[3,2-d]pyrimidin-3(4H)-one group in particular is a bicyclic structure with both aromatic and non-aromatic rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amino group might be involved in acid-base reactions, while the ester could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of an ester could make the compound somewhat polar, influencing its solubility in different solvents .Scientific Research Applications
Heterocyclic Systems Synthesis
Several studies have explored the synthesis of heterocyclic systems using compounds similar to "methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate". For instance, the synthesis and structure-activity studies of analogs against barnyard grass in paddy rice have highlighted the herbicidal activity of these compounds, leading to the commercial development of novel herbicides like KIH-6127 (Tamaru et al., 1997). Moreover, the utility of related methylated compounds in creating fused pyrimidinones and other heterocyclic systems has been demonstrated through various synthetic approaches (Toplak et al., 1999).
Herbicidal Applications
The effectiveness of these chemical structures in herbicidal applications is well-documented. For example, the synthesis of herbicidal ZJ0273, a broad-spectrum herbicide, utilized analogs for weed control in oilseed rape in China. These studies provide insights into the synthesis of mono-labeled and dual-labeled ZJ0273 for use as radiotracers in environmental and metabolic studies (Yang et al., 2008).
Antileukemic Potential
Research into the antileukemic potential of 3-substituted [1]benzothieno[3,2-d]pyrimidine derivatives, which are structurally related to the query compound, has been conducted. These compounds were synthesized as possible antileukemic agents, showcasing the medicinal chemistry applications of such structures (El-Telbany & Hutchins, 1985).
Structure-Directing Role in Self-Assembly
The structure-directing role of asymmetric methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate ligand in the self-assembly of Co(II), Ni(II), Cu(II), and Cu(I) complexes has been explored, highlighting the importance of these compounds in designing new materials with specific properties (Xie et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-27-20(26)12-6-8-13(9-7-12)22-16(24)10-23-11-21-17-14-4-2-3-5-15(14)28-18(17)19(23)25/h2-9,11H,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHNTNKFADNIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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